molecular formula C20H20N4O2S B2663885 (E)-2-((Z)-(4-(dimethylamino)benzylidene)hydrazono)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one CAS No. 1321729-43-4

(E)-2-((Z)-(4-(dimethylamino)benzylidene)hydrazono)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one

Cat. No. B2663885
CAS RN: 1321729-43-4
M. Wt: 380.47
InChI Key: LGRGWKZDDPUAIA-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-((Z)-(4-(dimethylamino)benzylidene)hydrazono)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C20H20N4O2S and its molecular weight is 380.47. The purity is usually 95%.
BenchChem offers high-quality (E)-2-((Z)-(4-(dimethylamino)benzylidene)hydrazono)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-((Z)-(4-(dimethylamino)benzylidene)hydrazono)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds structurally related to the query chemical have been synthesized and evaluated for their antimicrobial properties. For instance, Gouda et al. (2010) reported the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives, demonstrating promising activities against various microbial strains Gouda, M., Berghot, M., Abd El-Ghani, G. E., & Khalil, A. (2010). Similarly, a study by Aquino et al. (2008) presented the synthesis of 2-[(phenylmethylene)hydrazono]-4-oxo-3-phenyl-5-thiazolidineacetic acids with in vitro anti-Toxoplasma gondii and antimicrobial activities Aquino, T. D., et al. (2008).

Anticonvulsant and CNS Depressant Activities

Nikalje et al. (2015) investigated novel isatin coupled thiazolidin-4-one derivatives for their anticonvulsant and CNS depressant activities in mice. The derivatives showed good CNS depressant activity and protection in the maximal electroshock seizure (MES) test, indicative of their ability to inhibit seizure spread Nikalje, A. P., et al. (2015).

Antitumor and Cytotoxic Activities

The synthesis and evaluation of novel thiazolidinone derivatives for antitumor and cytotoxic activities have been documented. Feitoza et al. (2012) synthesized a series of 5-benzylidene-2-[(pyridine-4-ylmethylene)hydrazono]-thiazolidin-4-ones and evaluated their in vitro antimicrobial and cytotoxic activities, showing considerable potential against certain cancer cell lines Feitoza, D. D., et al. (2012).

Structural Insights and Bioactive Potential

Research on the structural chemistry of thiazolidin-4-ones has provided insights into their potential as drug candidates. Cardoso et al. (2015) synthesized and studied the crystal and molecular structure of 2-hydrazonothiazolidin-4-ones, revealing details that underscore their promise in drug development Cardoso, M. V. O., et al. (2015).

properties

IUPAC Name

(2E)-2-[(Z)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-5-phenacyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-24(2)16-10-8-14(9-11-16)13-21-23-20-22-19(26)18(27-20)12-17(25)15-6-4-3-5-7-15/h3-11,13,18H,12H2,1-2H3,(H,22,23,26)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRGWKZDDPUAIA-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N\N=C\2/NC(=O)C(S2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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